CYP2A6 Inhibition Potency: 4-Chloro-7-methoxycoumarin (IC₅₀ = 0.4 µM) vs. 7-Methoxycoumarin (IC₅₀ > 25 µM)
In a direct head-to-head comparison using the same experimental system, 4-Chloro-7-methoxy-2H-chromen-2-one exhibits significantly enhanced potency as a CYP2A6 inhibitor relative to its 7-methoxy analog. The target compound demonstrated an IC₅₀ of 0.4 µM (400 nM) against human CYP2A6 in a baculovirus-infected insect cell system using coumarin 7 as a substrate [1]. In contrast, the structurally similar compound 7-methoxycoumarin (herniarin), which lacks the 4-chloro substituent, was found to be a markedly weaker inhibitor of CYP2A6 with an IC₅₀ reported as >25 µM (25,000 nM) . This difference represents a more than 60-fold increase in inhibitory potency for the 4-chloro-7-methoxy derivative.
| Evidence Dimension | CYP2A6 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.4 µM (400 nM) |
| Comparator Or Baseline | 7-Methoxycoumarin (Herniarin): >25 µM (25,000 nM) |
| Quantified Difference | >60-fold increase in potency |
| Conditions | Baculovirus-infected insect cell system; Coumarin 7 as substrate; 10 min preincubation |
Why This Matters
For researchers studying CYP2A6-mediated metabolism or developing smoking cessation aids, the substantially higher potency of this compound makes it a superior and more economical choice as a reference inhibitor, requiring significantly less material for assays.
- [1] BindingDB. (n.d.). BDBM50037774 (CHEMBL3358194). BindingDB Entry for 4-Chloro-7-methoxy-2H-chromen-2-one. View Source
